molecular formula C4H2BrN3 B2988694 4-bromo-1H-pyrazole-3-carbonitrile CAS No. 288246-16-2

4-bromo-1H-pyrazole-3-carbonitrile

Cat. No. B2988694
CAS RN: 288246-16-2
M. Wt: 171.985
InChI Key: ZXVFKQRZKKGVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1H-pyrazole-3-carbonitrile is a heteroaryl halide . It is used as a pharmaceutical intermediate . It is also reported to react with titanium tetrachloride to afford binary adducts .


Synthesis Analysis

The synthesis of 4-bromo-1H-pyrazole-3-carbonitrile involves several steps. One method involves the cyanation of 4-bromopyrazole in the presence of palladium catalysts . Another method involves the reaction of dialkyl azodicarboxylates with substituted propargylamines .


Molecular Structure Analysis

The molecular formula of 4-bromo-1H-pyrazole-3-carbonitrile is C4H2BrN3 . The molecular weight is 171.98 g/mol . The InChI string is InChI=1S/C4H2BrN3/c5-3-2-7-8-4(3)1-6/h2H, (H,7,8) .


Chemical Reactions Analysis

4-Bromo-1H-pyrazole-3-carbonitrile is reported to react with titanium tetrachloride to afford binary adducts . It can also undergo a [3+2] cycloaddition reaction with dialkyl azodicarboxylates .


Physical And Chemical Properties Analysis

4-Bromo-1H-pyrazole-3-carbonitrile is sparingly soluble in water . Its density is 2.0±0.1 g/cm3 . The boiling point is 412.4±30.0 °C at 760 mmHg . The flash point is 203.2±24.6 °C .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

“4-bromo-1H-pyrazole-3-carbonitrile” can be used in the synthesis of new series of pyrazole-4-carbonitrile derivatives . These derivatives have been synthesized using Aldol condensation with benzaldehyde .

Production of Anticancer Compounds

Pyrazole derivatives, including those synthesized from “4-bromo-1H-pyrazole-3-carbonitrile”, have shown significant cytotoxic activity against certain types of breast and ovarian tumors . This makes them potential candidates for the development of new anticancer drugs .

Synthesis of Pyrimidines and Azolopyrimidines

The compound can react with 1,2- and 1,3-binucleophiles to afford new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives . These compounds have diverse applications in medicinal chemistry .

Preparation of 1,4’-Bipyrazoles

“4-bromo-1H-pyrazole-3-carbonitrile” can be used as a starting material in the synthesis of 1,4’-bipyrazoles . These compounds have various applications in organic synthesis and medicinal chemistry .

Preparation of Solid Hexacoordinate Complexes

The compound can be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in materials science .

Synthesis of Biologically Active Compounds

“4-bromo-1H-pyrazole-3-carbonitrile” can be used in the synthesis of various pharmaceutical and biologically active compounds . These include inhibitors, which have applications in the treatment of various diseases .

Safety and Hazards

4-Bromo-1H-pyrazole-3-carbonitrile is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept container tightly closed .

Future Directions

4-Bromo-1H-pyrazole-3-carbonitrile may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole. It may also be used as a starting material in the synthesis of 1,4′-bipyrazoles .

properties

IUPAC Name

4-bromo-1H-pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrN3/c5-3-2-7-8-4(3)1-6/h2H,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVFKQRZKKGVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951467
Record name 4-Bromo-1H-pyrazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1H-pyrazole-3-carbonitrile

CAS RN

288246-16-2
Record name 4-Bromo-1H-pyrazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1H-pyrazole-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.